molecular formula C11H14N2O3 B8310880 7-Methoxy-8-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine

7-Methoxy-8-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No. B8310880
M. Wt: 222.24 g/mol
InChI Key: RAUPRBLGLFWZJY-UHFFFAOYSA-N
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Patent
US09062034B2

Procedure details

1.30 g (4.08 mmol) 2,2,2-trifluoro-1-(7-methoxy-8-nitro-1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-ethanone and 3.06 ml (6.13 mmol) 2 molar sodium hydroxide solution are dissolved in 20 ml THF at room temperature and stirred for 3 h. Then the mixture is concentrated by evaporation i.vac., diluted with water and extracted with tert.-butyl-methylether. The organic phase is washed with 50% sodium hydroxide solution and sat. NaCl solution, dried on sodium sulphate and concentrated by evaporation i.vac.
Name
2,2,2-trifluoro-1-(7-methoxy-8-nitro-1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-ethanone
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3.06 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C([N:5]1[CH2:11][CH2:10][C:9]2[CH:12]=[C:13]([O:19][CH3:20])[C:14]([N+:16]([O-:18])=[O:17])=[CH:15][C:8]=2[CH2:7][CH2:6]1)=O.[OH-].[Na+]>C1COCC1>[CH3:20][O:19][C:13]1[C:14]([N+:16]([O-:18])=[O:17])=[CH:15][C:8]2[CH2:7][CH2:6][NH:5][CH2:11][CH2:10][C:9]=2[CH:12]=1 |f:1.2|

Inputs

Step One
Name
2,2,2-trifluoro-1-(7-methoxy-8-nitro-1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-ethanone
Quantity
1.3 g
Type
reactant
Smiles
FC(C(=O)N1CCC2=C(CC1)C=C(C(=C2)[N+](=O)[O-])OC)(F)F
Name
Quantity
3.06 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture is concentrated by evaporation i.vac
ADDITION
Type
ADDITION
Details
, diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with tert.-butyl-methylether
WASH
Type
WASH
Details
The organic phase is washed with 50% sodium hydroxide solution and sat. NaCl solution
CUSTOM
Type
CUSTOM
Details
dried on sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation i.vac

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1=CC2=C(CCNCC2)C=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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